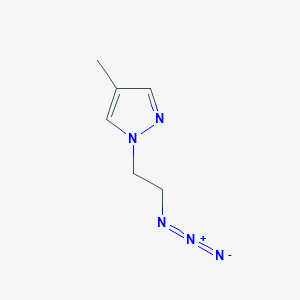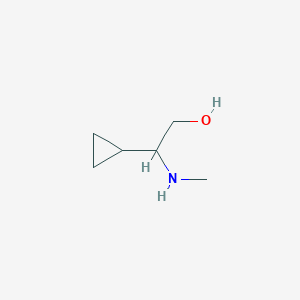![molecular formula C11H11ClN4 B1464489 3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine CAS No. 1251284-17-9](/img/structure/B1464489.png)
3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine
Overview
Description
“3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine” is a complex organic compound that contains a pyrazine ring, a pyridine ring, and an amine group . Pyrazines are aromatic compounds that often contribute to the flavor and odor of foods and beverages . Pyridines are also aromatic and are commonly used in the synthesis of pharmaceuticals .
Scientific Research Applications
Intermediates in Synthesis
Compounds structurally related to "3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine" serve as important intermediates in the synthesis of complex molecules. For instance, Zhiyong Hu et al. (2011) discuss a by-product in the synthesis of ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, highlighting the utility of similar compounds in forming intermolecular hydrogen-bonding associations, a fundamental step in creating more complex structures Zhiyong Hu, Huibin Yang, Huan Luo, & Bin Li, 2011.
Development of Agrochemicals
Qiang Yang et al. (2019) detail the development of an insecticidal candidate, demonstrating the role of [3 + 2] cyclization strategies to prepare key intermediates for agrochemicals. This showcases how such compounds can be pivotal in designing novel insecticides with potential benefits for agricultural practices Qiang Yang, Xiaoyong Li, B. Lorsbach, G. Roth, David E. Podhorez, R. Ross, Noormohamed M. Niyaz, A. Buysse, Daniel I. Knueppel, & J. Nissen, 2019.
Anticancer Research
Sean T. Murphy et al. (2011) explored analogues substituted with various amines at the 6-position of the pyrazine ring as potent and selective inhibitors of PDK1. The research highlights the potential application of similar compounds in anticancer therapy by inhibiting specific kinases involved in cancer progression Sean T. Murphy, G. Alton, S. Bailey, S. Baxi, B. Burke, T. Chappie, J. Ermolieff, R. Ferre, S. Greasley, M. Hickey, J. Humphrey, Natasha M. Kablaoui, J. Kath, S. Kazmirski, M. Kraus, Stanley Kupchinsky, J. Li, Laura Lingardo, M. Marx, D. Richter, S. Tanis, K. Tran, W. Vernier, Zhi Xie, M. Yin, & Xiao-hong Yu, 2011.
Material Science
In material science, the structural properties of related compounds are analyzed for their potential in creating new materials with specific functionalities. For example, the crystal structure of a chiral sec-amine was investigated by Adesola A. Adeleke and Bernard Omondi (2022), providing insights into the molecular arrangement that could influence the development of materials with desired optical properties Adesola A. Adeleke & Bernard Omondi, 2022.
Future Directions
properties
IUPAC Name |
3-chloro-N-(2-pyridin-4-ylethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-11(16-8-7-14-10)15-6-3-9-1-4-13-5-2-9/h1-2,4-5,7-8H,3,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXVSCZWFYZFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(pyridin-4-yl)ethyl]pyrazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-Aminophenyl)piperidin-2-yl]methanol](/img/structure/B1464406.png)
![1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464408.png)











